Thiocillin I
Thiocillin I
Thiocillin I is an antibiotic originally isolated from Bacillus that has activity against Gram-positive, but not Gram-negative, bacteria. It inhibits the growth of B. subtilis, B. anthracis, S. aureus, S. pyogenes, and S. pneumoniae strains in vitro (MICs = 0.2-3.13 μg/ml). Thiocillin I exhibits antibiotic activity in a mouse model of S. pyogenes infection (ED50 = 2.91 mg/kg).
Brand Name:
Vulcanchem
CAS No.:
59979-01-0
VCID:
VC20836323
InChI:
InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+
SMILES:
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
Molecular Formula:
C48H49N13O10S6
Molecular Weight:
1160.4 g/mol
Thiocillin I
CAS No.: 59979-01-0
Cat. No.: VC20836323
Molecular Formula: C48H49N13O10S6
Molecular Weight: 1160.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Thiocillin I is an antibiotic originally isolated from Bacillus that has activity against Gram-positive, but not Gram-negative, bacteria. It inhibits the growth of B. subtilis, B. anthracis, S. aureus, S. pyogenes, and S. pneumoniae strains in vitro (MICs = 0.2-3.13 μg/ml). Thiocillin I exhibits antibiotic activity in a mouse model of S. pyogenes infection (ED50 = 2.91 mg/kg). |
|---|---|
| CAS No. | 59979-01-0 |
| Molecular Formula | C48H49N13O10S6 |
| Molecular Weight | 1160.4 g/mol |
| IUPAC Name | 2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+ |
| Standard InChI Key | FEORQDDAQBRWPT-NBBXXHIDSA-N |
| Isomeric SMILES | C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O |
| SMILES | CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O |
| Canonical SMILES | CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O |
| Appearance | White to light tan solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator